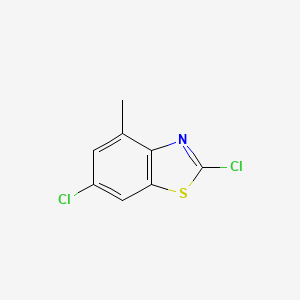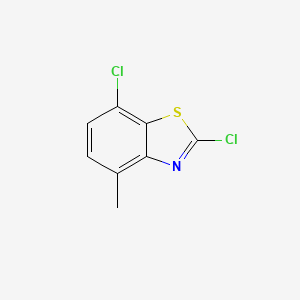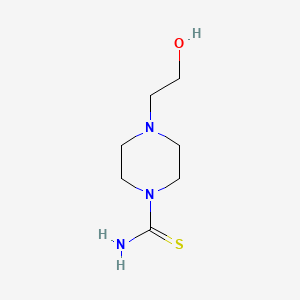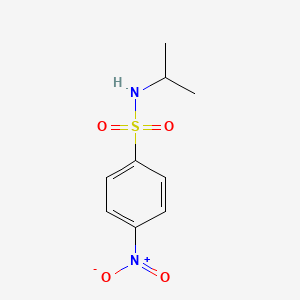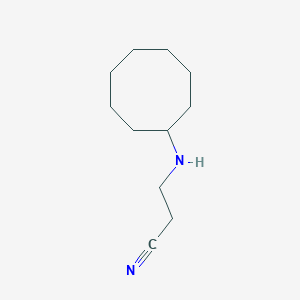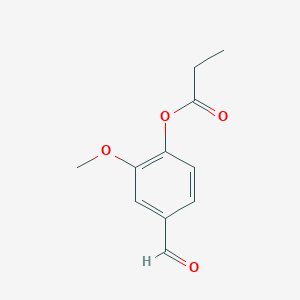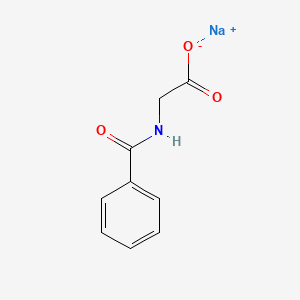
Hippurate de sodium
Vue d'ensemble
Description
Sodium hippurate is a low molecular weight phenolic carboxylic acid urinary metabolite . It may be a useful urinary biomarker for certain cancers such as gastric cancer and oxidative stress .
Synthesis Analysis
Sodium hippurate is synthesized from benzoylaminoacetic acid sodium salt, hippuric acid sodium salt hydrate, and N-Benzoylglycine sodium salt . The biosynthesis of this metabolite involves two stages: gut microbial metabolism of dietary aromatic compounds to benzoate, and subsequent hepatorenal conjugation of benzoate with glycine, forming hippurate .Molecular Structure Analysis
The linear formula of Sodium hippurate is C6H5CONHCH2COONa · xH2O . Its molecular weight is 201.15 (anhydrous basis) .Chemical Reactions Analysis
Hippuric acid is hydrolyzed by the enzyme hippuricase to glycine and benzoic acid .Physical and Chemical Properties Analysis
Sodium hippurate is a white powder . It is soluble in water . The SMILES string of Sodium hippurate is O. [Na+]. [O-]C (=O)CNC (=O)c1ccccc1 .Applications De Recherche Scientifique
Biomarqueur urinaire du cancer gastrique
L’hippurate de sodium peut servir de biomarqueur urinaire utile pour le cancer gastrique . Le cancer gastrique, également appelé cancer de l’estomac, est un type de cancer qui se développe dans la paroi de l’estomac. En tant que biomarqueur, l’this compound pourrait potentiellement contribuer à la détection précoce et au suivi de cette maladie.
Indicateur de stress oxydatif
L’this compound peut également être un indicateur de stress oxydatif . Le stress oxydatif survient lorsqu’il y a un déséquilibre entre la production de radicaux libres et la capacité de l’organisme à contrer leurs effets nocifs. Il est souvent associé à plusieurs maladies, notamment le diabète, le cancer et les maladies neurodégénératives telles que la maladie d’Alzheimer.
Mécanisme D'action
Target of Action
The primary target of Sodium hippurate is the enzyme hippuricase . This enzyme is present in certain bacteria, including Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae .
Mode of Action
Sodium hippurate interacts with its target, the enzyme hippuricase, resulting in the hydrolysis of Sodium hippurate into benzoic acid and glycine . This enzymatic action is the fundamental mode of action of Sodium hippurate .
Biochemical Pathways
The hydrolysis of Sodium hippurate by hippuricase affects the biochemical pathway that leads to the formation of benzoic acid and glycine . The benzoic acid can then be detected using ferric chloride as an indicator . In a rapid test, glycine is detected by oxidation with Ninhydrin reagent, which results in the production of a deep purple color .
Pharmacokinetics
The pharmacokinetics of Sodium hippurate, particularly when used in combination with methenamine as methenamine hippurate, involves absorption from the gastrointestinal tract . Approximately 10-30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The urine must be kept sufficiently acidic for the drug to be effective, particularly against urea-splitting organisms such as Proteus and Pseudomonas .
Result of Action
The hydrolysis of Sodium hippurate by hippuricase results in the formation of benzoic acid and glycine . This reaction is used in the identification of certain bacteria, including Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae . The presence of these bacteria can be inferred from the deep purple color produced when glycine reacts with the Ninhydrin reagent .
Action Environment
The action of Sodium hippurate is influenced by the pH of the environment. The urine must be kept sufficiently acidic for the drug to be effective . This is particularly important when the causative organisms are urea-splitting strains of Proteus or Pseudomonas, which increase urinary pH . Therefore, the efficacy and stability of Sodium hippurate are influenced by environmental factors such as pH .
Safety and Hazards
Orientations Futures
Sodium hippurate has been observed to be excreted significantly less in Crohn’s disease (CD) patients than in controls . This finding suggests that alterations in the gut microbiota in CD patients could be the cause of decreased hippurate levels . This opens up potential future research directions in understanding the role of gut microbiota in diseases like CD.
Analyse Biochimique
Biochemical Properties
Sodium hippurate is hydrolyzed by the enzyme hippuricase, resulting in the formation of glycine and benzoic acid . This reaction is crucial in the identification of certain bacterial species, such as Campylobacter jejuni, Listeria monocytogenes, Gardnerella vaginalis, and Streptococcus agalactiae . The enzyme hippuricase catalyzes the hydrolysis of sodium hippurate, and the resulting glycine can be detected using ninhydrin reagent, which produces a deep purple color .
Cellular Effects
Sodium hippurate influences various cellular processes by interacting with specific enzymes and proteins. In bacterial cells, the hydrolysis of sodium hippurate by hippuricase leads to the production of glycine and benzoic acid, which can affect cellular metabolism and signaling pathways . The presence of sodium hippurate can also impact gene expression and cellular function by modulating the activity of hippuricase and other related enzymes.
Molecular Mechanism
The molecular mechanism of sodium hippurate involves its hydrolysis by the enzyme hippuricase. This enzyme binds to sodium hippurate and catalyzes the cleavage of the compound into glycine and benzoic acid . The binding interactions between sodium hippurate and hippuricase are essential for the enzyme’s activity, and any changes in these interactions can affect the hydrolysis process. Additionally, sodium hippurate can influence gene expression by modulating the activity of hippuricase and other related enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hippurate can change over time due to its stability and degradation. Sodium hippurate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that sodium hippurate can have lasting effects on cellular function, particularly in in vitro and in vivo studies where the compound is used to study bacterial hydrolysis.
Propriétés
| { "Design of the Synthesis Pathway": "Sodium hippurate can be synthesized by the reaction of hippuric acid with sodium hydroxide.", "Starting Materials": [ "Hippuric acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve hippuric acid in water", "Add sodium hydroxide solution to the hippuric acid solution", "Heat the mixture to 60-70°C and stir for 1 hour", "Cool the mixture and filter the precipitated sodium hippurate", "Wash the sodium hippurate with cold water and dry it in a vacuum oven" ] } | |
Numéro CAS |
532-94-5 |
Formule moléculaire |
C9H9NNaO3 |
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
sodium;2-benzamidoacetate |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12); |
Clé InChI |
DNCFUJWSNCPMHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)O.[Na] |
| 532-94-5 | |
Numéros CAS associés |
495-69-2 (Parent) |
Séquence |
G |
Synonymes |
ammonium hippurate benzamidoacetic acid benzoylglycine hippurate hippuric acid hippuric acid, (14)C-labeled hippuric acid, monoammonium salt hippuric acid, monopotassium salt hippuric acid, monosodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is sodium hippurate utilized in microbiology?
A1: Sodium hippurate serves as a valuable biochemical test substrate for differentiating and identifying specific bacterial species. Its hydrolysis, yielding benzoic acid and glycine, is a characteristic trait employed for this purpose [, , , , , , , , , , , , , , , , ].
Q2: Which bacterial species are particularly notable for their ability or inability to hydrolyze sodium hippurate?
A2: Several bacterial species exhibit distinct patterns of sodium hippurate hydrolysis. For instance:
- Streptococci: Hemolytic streptococci of bovine origin are known for their ability to hydrolyze sodium hippurate, setting them apart from human-derived strains [, , , ]. Within the streptococci, group B streptococci ( Streptococcus agalactiae) consistently demonstrate hippurate hydrolysis, serving as a key identifying characteristic [, , , , , ]. Conversely, group A streptococci typically lack this ability [, ].
- Campylobacter: Campylobacter jejuni characteristically hydrolyzes sodium hippurate, contrasting with Campylobacter coli, which generally does not [, , , ]. This distinction aids in their differentiation.
- Legionella: While Legionella pneumophila strains have shown the ability to hydrolyze sodium hippurate, other species like L. bozemanii, L. micdadei, and L. dumoffii do not []. This suggests its potential utility in distinguishing Legionella species.
Q3: What methods are employed to detect sodium hippurate hydrolysis?
A3: Several methods have been developed for detecting sodium hippurate hydrolysis in bacterial cultures. These include:
- Ferric Chloride Test: This traditional method involves adding ferric chloride solution directly to the culture medium. The formation of an insoluble precipitate indicates the presence of benzoic acid, signifying hydrolysis [].
- Ninhydrin Reaction: In this approach, the reaction mixture is treated with ninhydrin reagent. The development of a purple color indicates the presence of glycine, a product of hippurate hydrolysis [].
- Two-Dimensional Thin-Layer Chromatography (TLC): This technique provides a more specific and reliable method for detecting glycine as a hydrolysis product [].
- Gas-Liquid Chromatography (GLC): GLC offers a rapid and sensitive method for detecting benzoic acid, another product of hydrolysis [].
- Colorimetric Test: This method utilizes specific chemical developers to produce a color change in the presence of benzoic acid, indicating hydrolysis [].
Q4: How does sodium benzoate, a precursor to hippuric acid, impact glomerular circulation in frogs?
A4: Research using Richards's method of direct observation on frog kidneys demonstrated that sodium benzoate administration leads to increased glomerular circulation. This increase is characterized by a higher number of functioning glomeruli, a greater number of active loops within each glomerulus, and an elevated flow velocity in individual capillaries [].
Q5: How does sodium hippurate compare to sodium benzoate in terms of excretion rate in mammals?
A5: Studies on mammals have revealed that sodium hippurate is excreted more slowly than sodium benzoate []. This difference in excretion kinetics is intriguing, particularly as hippuric acid is synthesized from benzoic acid and glycine within the kidney, whereas hippuric acid itself simply passes through [].
Q6: Can sodium hippurate enhance the solubility and absorption of other drugs?
A6: Research has demonstrated that increasing the concentration of sodium benzoate or sodium hippurate in a solution enhances the aqueous solubility of 6-mercaptopurine (6-MP) []. Notably, the solubility of 6-MP in a 20% (w/v) solution of either sodium benzoate or sodium hippurate was about sixfold greater than that of 6-MP alone [].
Q7: How does sodium hippurate influence urine composition and bladder morphology in rats?
A8: Studies on rats revealed that, unlike some other tumor promoters, sodium hippurate does not elevate urinary pH, even though it does increase the urine's sodium ion concentration []. Additionally, scanning electron microscopy revealed that the epithelial cells of the urinary bladders of rats administered sodium hippurate exhibited alterations in their surface features, including the presence of pleomorphic microvilli, short and uniform microvilli, and ropy or leafy microridges []. These findings suggest that while sodium hippurate may not significantly alter urinary pH, it can induce structural changes in the bladder.
Q8: What other research areas involve sodium hippurate?
A8: Beyond its use in microbiology and physiological studies, sodium hippurate has been investigated in several other research areas:
- Aerosol Analysis: Sodium hippurate has been identified as a component of solid aerosols in environmental samples, suggesting its presence as a potential air pollutant [].
- Tissue Respiration: Research has explored the inhibitory effects of sodium benzoate and sodium hippurate on tissue respiration. This inhibition has been observed in various tissues, including liver, kidney, diaphragm, and brain tissues from rats and pigeons [].
- Tumor Promotion: Studies have examined the potential of sodium hippurate, along with other chemicals, as a promoter of urinary bladder carcinogenesis in rats. These studies often involve analyzing changes in urine composition and bladder morphology [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


